molecular formula C10H11NO4 B3047324 Benzoic acid, 4-nitro-, 1-methylethyl ester CAS No. 13756-40-6

Benzoic acid, 4-nitro-, 1-methylethyl ester

Cat. No. B3047324
CAS RN: 13756-40-6
M. Wt: 209.2 g/mol
InChI Key: JSZSPHFHMMXJEU-UHFFFAOYSA-N
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Description

Benzoic acid, 4-nitro-, 1-methylethyl ester, also known as 4-Nitrobenzoic acid, isopropyl ester; Isopropyl 4-nitrobenzoate; Benzoic acid, 4-nitro, isopropyl ester . It has a molecular formula of C10H11NO4 and a molecular weight of 209.1986 .


Molecular Structure Analysis

The molecular structure of Benzoic acid, 4-nitro-, 1-methylethyl ester consists of a benzene ring substituted with a nitro group (NO2) at the 4th position and an isopropyl ester group at the 1st position .

Scientific Research Applications

Photochemical Properties

Benzoic acid, 4-nitro-, 1-methylethyl ester, as a derivative of α-methyl nitrobenzyl compounds, exhibits enhanced photochemical release properties compared to its non-α-methyl substituted counterparts. The synthesis of related compounds demonstrates their potential in applications requiring precise photochemical reactions (Salerno & Cleaves, 2004).

Tuberculostatic Activity

Research into derivatives of 4-nitro-benzoic acid, including the 1-methylethyl ester, has explored their tuberculostatic activity. Some derivatives exhibit activity on synthetic media, highlighting their potential in tuberculosis treatment (Stelt, Voorspuij, & Nauta, 2006).

Synthesis of Nitrobenzyl Protecting Groups

The compound is useful in synthesizing a broad array of nitrobenzyl protecting groups, which are pivotal in various chemical synthesis processes, especially in the creation of sensitive and reactive chemical entities (Yang, Yip, & Wang, 1997).

Chemical Interactions in Propellant Grains

In the field of materials science, particularly regarding propellants, derivatives of benzoic acid, including the 4-nitro-1-methylethyl ester, have been studied for their ability to penetrate nitroglycerine-containing nitrocellulose propellant grains. These studies are vital for understanding the physical and chemical interactions in such materials (Devine & Brodman, 1980).

Role in Pharmaceutical Synthesis

The synthesis of 4-[2'-(6'-nitro)benzimidazolyl]benzoyl amino acids and peptides from 4-nitrobenzoic acid shows its relevance in creating compounds with potent anthelmintic and moderate antimicrobial activities, thus indicating its importance in pharmaceutical research (Himaja et al., 2003).

Environmental and Food Science

Benzoic acid derivatives, including the 4-nitro-1-methylethyl ester, are commonly used as preservatives in food, cosmetics, and pharmaceuticals. Their widespread use necessitates understanding their occurrence, exposure, metabolism, and potential health effects (del Olmo, Calzada, & Nuñez, 2017).

properties

IUPAC Name

propan-2-yl 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-7(2)15-10(12)8-3-5-9(6-4-8)11(13)14/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZSPHFHMMXJEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70287381
Record name Benzoic acid, 4-nitro-, 1-methylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70287381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid, 4-nitro-, 1-methylethyl ester

CAS RN

13756-40-6
Record name NSC50762
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50762
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 4-nitro-, 1-methylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70287381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
HF Chen - Analytica chimica acta, 2008 - Elsevier
Support vector machines (SVM), radial basis function neural networks (RBFNN) and multiple linear regression (MLR) methods were used to investigate the correlation between GC …
Number of citations: 44 www.sciencedirect.com
R Prabakaran, TS Kumar, MV Rao - methods, 2014 - Citeseer
… %; 1H-3a 7-Methanoazulene octahydro-1,4,9,9-tetramethyl a nitrogen compound is found at retention time of 19.66 and peak area was 1.38%; Benzoic acid 4nitro-1-methylethyl ester is …
Number of citations: 12 citeseerx.ist.psu.edu
SP Shingade, RB Kakde - Pharmacognosy Reviews, 2021 - phcogrev.com
Hardwickia binata commonly known as “Anjan” belonging to the family Caesalpiniaceae is a handsome medium or large deciduous ornament tree with graceful drooping branch lets is …
Number of citations: 7 www.phcogrev.com

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